molecular formula C6H12O2 B045990 3-Hexene-2,5-diol CAS No. 7319-23-5

3-Hexene-2,5-diol

Cat. No.: B045990
CAS No.: 7319-23-5
M. Wt: 116.16 g/mol
InChI Key: AQSWYJHDAKIVIM-ONEGZZNKSA-N
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Description

3-Hexene-2,5-diol is an organic compound with the molecular formula C6H12O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexene backbone. The compound is characterized by its double bond located between the third and fourth carbon atoms, and hydroxyl groups attached to the second and fifth carbon atoms. This structure imparts unique chemical properties to this compound, making it a valuable compound in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hexene-2,5-diol can be synthesized through several methods. One common approach involves the hydroxylation of 3-hexene using osmium tetroxide (OsO4) as a catalyst. The reaction typically occurs in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions. The reaction proceeds via the formation of a cyclic osmate ester intermediate, which is subsequently hydrolyzed to yield this compound .

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of 3-hexyne-2,5-diol. This process involves the use of a palladium catalyst supported on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The hydrogenation selectively reduces the triple bond in 3-hexyne-2,5-diol to a double bond, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Hexene-2,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized to form 3-hexene-2,5-dione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under acidic conditions and involves the cleavage of the hydroxyl groups .

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst. This reaction reduces the double bond to form 3-hexane-2,5-diol .

Substitution: this compound can undergo nucleophilic substitution reactions with halogenating agents such as thionyl chloride (SOCl2) to form 3-chloro-2,5-hexanediol .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C).

    Substitution: Thionyl chloride (SOCl2), pyridine.

Major Products:

    Oxidation: 3-hexene-2,5-dione.

    Reduction: 3-hexane-2,5-diol.

    Substitution: 3-chloro-2,5-hexanediol.

Scientific Research Applications

3-Hexene-2,5-diol has a wide range of applications in scientific research, including:

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active molecules.
  • Studied for its effects on cellular processes and enzyme activity.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its antimicrobial and antifungal properties.

Industry:

Mechanism of Action

The mechanism of action of 3-Hexene-2,5-diol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of hydroxyl groups, allowing it to participate in nucleophilic addition and substitution reactions. Additionally, the double bond in this compound can undergo electrophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

3-Hexene-2,5-diol can be compared with other similar compounds, such as:

Uniqueness: The presence of both hydroxyl groups and a double bond in this compound imparts unique reactivity, making it a valuable compound in various chemical transformations and industrial applications .

Properties

IUPAC Name

(E)-hex-3-ene-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h3-8H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSWYJHDAKIVIM-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7319-23-5
Record name 3-Hexene-2,5-diol
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hexene-2,5-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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